1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole
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Description
1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole is a useful research compound. Its molecular formula is C23H21NS and its molecular weight is 343.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Indole derivatives are significant in the development of compounds with potential biological activities. The synthesis of new indole derivatives, such as N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, has shown these compounds can exhibit various biological activities, including acting as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and insulysin inhibitors, suggesting their potential in therapeutic applications (Avdeenko, Konovalova, & Yakymenko, 2020).
Structural and Electronic Analysis
Benzylsulfanyl-triazolyl-indole scaffolds have been synthesized and structurally characterized, demonstrating the importance of N...H, S…H, and C…H contacts as well as weak π-π stacking interactions in molecular packing. These findings provide insight into the electronic and structural aspects of indole derivatives, which can be crucial for designing compounds with desired properties (Boraei, Soliman, Yousuf, & Barakat, 2020).
Anti-HIV Activity
Indolyl aryl sulfones have been studied for their potent anti-HIV-1 activities, particularly against strains carrying NNRTI resistance mutations. This research highlights the potential of indole derivatives in the development of novel antiviral agents (Silvestri et al., 2003).
Catalytic Applications
Vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen has been explored, showing efficient synthesis of 3-sulfanylindoles. This catalytic method could be applied to other substrates, indicating the versatility of indole derivatives in synthetic chemistry (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anti-Cancer Activity
Methyl indole-3-carboxylate derivatives have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines, suggesting their potential as antitumor agents. This research underscores the importance of indole derivatives in the search for new cancer treatments (Niemyjska, Maciejewska, Wolska, Truszkowski, 2012).
Properties
IUPAC Name |
1-benzyl-3-[(4-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NS/c1-18-11-13-20(14-12-18)17-25-23-16-24(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWORHWKGLYTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.